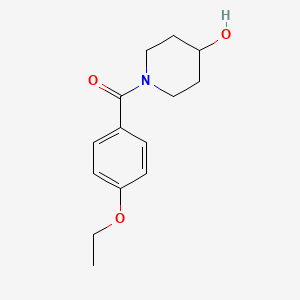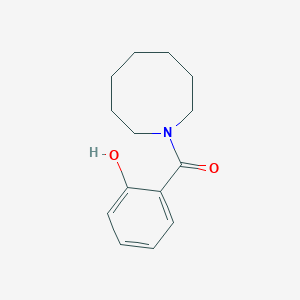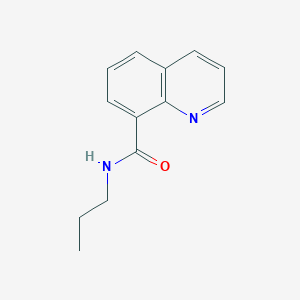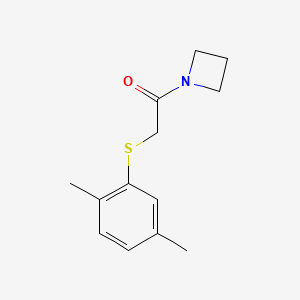
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, also known as CEP-32237, is a small molecule drug that has been studied for its potential use in treating various neurological disorders. This drug has shown promising results in preclinical studies, and its synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively researched.
Wirkmechanismus
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea acts as a selective inhibitor of the glycogen synthase kinase-3β (GSK-3β) enzyme, which plays a key role in the regulation of various cellular processes, including neuronal development, apoptosis, and inflammation. By inhibiting GSK-3β, 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea may help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been shown to have several biochemical and physiological effects, including reducing neuroinflammation and oxidative stress, increasing neurotrophic factor expression, and improving synaptic plasticity and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in lab experiments is its selectivity for GSK-3β, which allows for more targeted and specific effects. However, one limitation of this drug is that it may have off-target effects on other enzymes or cellular processes, which could complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea, including:
1. Further preclinical studies to investigate the efficacy and safety of this drug in treating various neurological disorders.
2. Clinical trials to evaluate the potential use of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea in humans.
3. Studies to investigate the potential use of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea as a tool for studying the role of GSK-3β in various cellular processes.
4. Development of more selective and potent inhibitors of GSK-3β, which could have even greater therapeutic potential.
Synthesemethoden
The synthesis of 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea involves several steps, including the reaction of 3-chlorophenyl isocyanate with 1-ethylpiperidin-4-ylamine to form the corresponding urea derivative. This intermediate is then treated with methyl iodide to yield the final product, 3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea has been studied for its potential use in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, this drug has been shown to improve cognitive function and reduce neuroinflammation and oxidative stress.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-3-19-9-7-14(8-10-19)18(2)15(20)17-13-6-4-5-12(16)11-13/h4-6,11,14H,3,7-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFJGYPCEJSXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N(C)C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-1-(1-ethylpiperidin-4-yl)-1-methylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7474796.png)




![1-[4-(1H-indol-3-yl)piperidin-1-yl]-2-methoxyethanone](/img/structure/B7474839.png)



![N-[2-(azetidin-1-yl)-2-oxoethyl]naphthalene-2-carboxamide](/img/structure/B7474885.png)
![6-[(2-Methylphenyl)methylamino]pyridine-3-carbonitrile](/img/structure/B7474891.png)


![3-cyano-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7474909.png)